molecular formula C6H6O5 B1264232 2-oxohex-3-enedioic acid

2-oxohex-3-enedioic acid

Cat. No.: B1264232
M. Wt: 158.11 g/mol
InChI Key: QTHJXLFFFTVYJC-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxohex-3-enedioic acid is a dicarboxylic acid derivative belonging to the class of medium-chain keto acids and derivatives . This compound serves as a metabolite of interest in biochemical research, particularly in the study of bacterial metabolic pathways. It is identified as a dicarboxylic acid derivative produced during biodegradation processes . Researchers value this compound for its role in metabolic networks. It is cataloged in major metabolic databases such as MetaNetX and CHEBI, underscoring its relevance in the mapping of biochemical reactions . Its structure features keto and carboxylic acid functional groups, making it a subject of study in enzymology and microbial metabolism . The compound is for research applications only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6O5

Molecular Weight

158.11 g/mol

IUPAC Name

(E)-2-oxohex-3-enedioic acid

InChI

InChI=1S/C6H6O5/c7-4(6(10)11)2-1-3-5(8)9/h1-2H,3H2,(H,8,9)(H,10,11)/b2-1+

InChI Key

QTHJXLFFFTVYJC-OWOJBTEDSA-N

SMILES

C(C=CC(=O)C(=O)O)C(=O)O

Isomeric SMILES

C(/C=C/C(=O)C(=O)O)C(=O)O

Canonical SMILES

C(C=CC(=O)C(=O)O)C(=O)O

Origin of Product

United States

Biochemical Pathways and Metabolic Roles of 2 Oxohex 3 Enedioic Acid

Central Role in Aromatic Compound Degradation Pathways

This compound is a crucial node in the metabolic network that bacteria and other microorganisms use to channel diverse aromatic substrates into the tricarboxylic acid (TCA) cycle. Its involvement is predominantly seen in meta-cleavage pathways, which are a common strategy for aerobic aromatic degradation.

Catechol Meta-Cleavage Pathway

The catechol meta-cleavage pathway is a major mechanism for the breakdown of aromatic compounds in numerous bacterial genera. tandfonline.com In this pathway, catechol, a common intermediate derived from the degradation of various aromatics like benzoate (B1203000) and phenol, undergoes ring fission. researchgate.nettandfonline.com

The process begins with the enzyme catechol 2,3-dioxygenase, which cleaves the aromatic ring of catechol to produce the linear aldehyde, 2-hydroxymuconate-6-semialdehyde. nih.govoup.com This intermediate is then oxidized by an NAD(P)+-dependent dehydrogenase to form the enol tautomer of 2-oxohex-3-enedioic acid (also referred to as 4-oxalocrotonate). tandfonline.comnih.gov The subsequent steps involve two key enzymes:

4-Oxalocrotonate tautomerase (or isomerase): This enzyme catalyzes the tautomerization of the enol form to its more stable keto form, this compound. tandfonline.comnih.govoup.com

4-Oxalocrotonate decarboxylase: This enzyme removes a carboxyl group from the keto form of this compound, yielding 2-hydroxypenta-2,4-dienoate. nih.govethz.ch

This product is further metabolized through hydration and aldol (B89426) cleavage to yield pyruvate (B1213749) and acetaldehyde (B116499), which can enter central metabolic pathways. nih.gov The genes for these enzymes are often located on catabolic plasmids, such as the TOL plasmid pWW0 found in Pseudomonas putida. researchgate.nettandfonline.com

Table 1: Key Enzymes in the Catechol Meta-Cleavage Pathway Involving this compound

EnzymeEC NumberReactionGene Example
2-Hydroxymuconate-semialdehyde dehydrogenase1.2.1.-2-Hydroxymuconate-6-semialdehyde + NAD(P)+ → this compound (enol form) + NAD(P)HxylG, tbuG acs.org
4-Oxalocrotonate tautomerase5.3.2.6This compound (enol form) ⇌ this compound (keto form)xylH, tbuH acs.orgmdpi.com
4-Oxalocrotonate decarboxylase4.1.1.77This compound (keto form) → 2-Hydroxypenta-2,4-dienoate + CO2xylI, tbuI acs.orgresearchgate.net

Protocatechuate 2,3-Cleavage Pathway

Similar to catechol, protocatechuate is another central intermediate in the degradation of various aromatic compounds, particularly those derived from lignin (B12514952) and hydroxybenzoates. osdd.net In the protocatechuate 2,3-cleavage pathway, the aromatic ring is opened by protocatechuate 2,3-dioxygenase.

In organisms like Paenibacillus sp. strain JJ-1b, which degrades 4-hydroxybenzoate (B8730719), the pathway proceeds as follows: 4-hydroxybenzoate is first hydroxylated to form protocatechuate. nih.gov Protocatechuate 2,3-dioxygenase then cleaves the ring to yield 5-carboxy-2-hydroxymuconate-6-semialdehyde. osdd.netnih.gov This is followed by a decarboxylation step to produce 2-hydroxymuconate-6-semialdehyde, the same intermediate found in the catechol meta-cleavage pathway. osdd.netnih.gov From this point, the pathway converges, utilizing a dehydrogenase, 4-oxalocrotonate tautomerase , and 4-oxalocrotonate decarboxylase to process the intermediate through this compound, ultimately leading to pyruvate and acetyl-CoA. nih.gov

Benzoate and Substituted Benzoate Degradation Pathways

Benzoate is a common environmental compound and a key intermediate in the breakdown of many other aromatic substances. researchgate.net Bacteria typically degrade benzoate by first converting it to catechol through the action of benzoate dioxygenase and a subsequent dehydrogenase. tandfonline.comoup.com Once catechol is formed, it is funneled into the cleavage pathways. While the ortho-cleavage pathway is one possibility, many bacteria, especially at higher substrate concentrations, induce the meta-cleavage pathway. oup.comethz.ch

In this meta-cleavage route for benzoate degradation, this compound serves as the critical intermediate following the steps outlined in the catechol meta-cleavage pathway (Section 2.1.1). researchgate.nettandfonline.com This pathway is particularly well-studied in bacteria harboring TOL plasmids, where the "lower pathway" operon encodes the enzymes responsible for converting benzoate and its derivatives into TCA cycle intermediates, with this compound being a central player. researchgate.net

Polycyclic Aromatic Hydrocarbon (PAH) Degradation Mechanisms (e.g., Phenanthrene (B1679779), 9,10-Phenanthrenedione)

The microbial degradation of polycyclic aromatic hydrocarbons (PAHs), which are significant environmental pollutants, often converges on the metabolic pathways of simpler aromatic compounds.

Phenanthrene: The degradation of phenanthrene, a three-ring PAH, can proceed through several routes in different bacteria. A common pathway involves initial dioxygenase attacks that eventually lead to the formation of 1-hydroxy-2-naphthoic acid. researchgate.netoup.com This intermediate can be further metabolized via two main branches: the phthalate (B1215562) pathway (leading to protocatechuate) or the naphthalene (B1677914) pathway (leading to salicylate). researchgate.netoup.com The naphthalene pathway converts 1-hydroxy-2-naphthoic acid to salicylate, which is then hydroxylated to form catechol. dntb.gov.ua This catechol is then subject to the meta-cleavage pathway, where this compound (as oxalocrotonate) is a key intermediate before the products enter central metabolism. dntb.gov.ua

9,10-Phenanthrenedione: The biodegradation of 9,10-phenanthrenedione, an oxygenated derivative of phenanthrene, appears to follow a different course. Studies on Pseudomonas and Sphingobium species have shown that its degradation proceeds through the formation of intermediates such as diphenic acid and phthalic acid. tandfonline.comnih.gov Phthalate can then be metabolized via protocatechuate. oup.com Current research suggests this degradation primarily utilizes ortho-cleavage pathways rather than converging on the catechol meta-cleavage pathway, and thus this compound has not been identified as an intermediate in this specific transformation. tandfonline.comnih.govnih.gov

Toluene (B28343) and Dioxin Degradation Pathways

Toluene: The degradation of toluene by many soil bacteria, such as Pseudomonas putida, is famously encoded by TOL plasmids. researchgate.net The "lower" pathway on these plasmids manages the catabolism of benzoate and its derivatives. Toluene is oxidized via a series of steps to benzoate, which is then converted to catechol. As described previously, this catechol enters the meta-cleavage pathway, where 4-oxalocrotonate decarboxylase (an enzyme acting on this compound) is a key component. researchgate.netresearchgate.net

Dioxin: The biodegradation of dioxins and related compounds like dibenzofuran (B1670420) by bacteria such as Sphingomonas wittichii RW1 also involves meta-cleavage mechanisms. The complex aromatic structures are broken down into catecholic intermediates. The subsequent degradation proceeds through the meta-cleavage pathway, where enzymes such as 4-oxalocrotonate tautomerase and 4-oxalocrotonate decarboxylase play a role in processing the ring-fission products, indicating that this compound is an intermediate in the complete mineralization of these persistent pollutants.

Interconversion and Relationships with Allied Keto-Acids

This compound is part of a series of interconverting keto-acid structures, a process facilitated by a suite of specialized enzymes. This interconversion is critical for channeling the carbon flow toward central metabolism.

The compound exists in tautomeric equilibrium between its enol form, (2Z)-2-hydroxy-2,4-hexadienedioate, and its keto form, 2-oxo-3-hexenedioate. jmb.or.kr The enzyme 4-oxalocrotonate tautomerase (EC 5.3.2.6), also known as 4-oxalocrotonate isomerase, specifically catalyzes this isomerization, ensuring the correct substrate is available for the next enzyme in the pathway. jmb.or.krnih.gov

The keto form of this compound is the substrate for 4-oxalocrotonate decarboxylase (EC 4.1.1.77). This enzyme catalyzes a decarboxylation reaction to produce another keto-acid derivative, 2-oxopent-4-enoate (B1242333), although the immediate product released is its more stable enol tautomer, (2Z)-2-hydroxypenta-2,4-dienoate. nih.govethz.ch

This enol product is then acted upon by 2-oxopent-4-enoate hydratase (EC 4.2.1.80), which adds a water molecule to form (S)-4-hydroxy-2-oxopentanoate. nih.gov This final keto-acid is cleaved by 4-hydroxy-2-oxovalerate aldolase (EC 4.1.3.39) into pyruvate and acetaldehyde, which are readily assimilated by the cell. nih.gov In some bacteria, the decarboxylase and hydratase form a complex to efficiently channel the unstable intermediate, 2-hydroxypenta-2,4-dienoate. nih.gov

Table 2: Interconversion of this compound and Allied Keto-Acids

Starting CompoundEnzymeEC NumberProduct(s)
This compound (enol form)4-Oxalocrotonate tautomerase5.3.2.6This compound (keto form)
This compound (keto form)4-Oxalocrotonate decarboxylase4.1.1.772-Hydroxypenta-2,4-dienoate + CO2
2-Hydroxypenta-2,4-dienoate2-Oxopent-4-enoate hydratase4.2.1.80(S)-4-Hydroxy-2-oxopentanoate
(S)-4-Hydroxy-2-oxopentanoate4-Hydroxy-2-oxovalerate aldolase4.1.3.39Pyruvate + Acetaldehyde

Metabolic Linkages with 2-Oxoadipic Acid

This compound shares a close metabolic relationship with 2-oxoadipic acid, also known as α-ketoadipic acid. wikipedia.orgnih.gov 2-Oxoadipic acid is a key intermediate in the metabolic pathways of the amino acids lysine (B10760008) and tryptophan. wikipedia.org

In certain enzymatic reactions, this compound can be a substrate, alongside 2-oxoadipic acid. For instance, a dehydrogenase enzyme has been shown to act on both compounds. The kinetic parameters for this enzyme with this compound were a Vmax of 390 ± 10 U/mg and a Km of 1.1 ± 0.3 mM, while for 2-oxoadipic acid, the Vmax was 800 ± 30 U/mg and the Km was 0.88 ± 0.03 mM, both measured at 0.1 mM of NADH. researchgate.netresearchgate.netcore.ac.ukresearchgate.net This indicates that the enzyme has a higher affinity and maximal velocity for 2-oxoadipic acid under these conditions.

The interconversion between these and related molecules is a crucial part of central metabolism, connecting amino acid degradation to the citric acid cycle. kegg.jp The metabolism of 2-oxocarboxylic acids like 2-oxoadipate involves a series of chain extension and modification reactions. kegg.jp

Transformations Involving 4-Oxalocrotonate and Maleylacetic Acid

The transformation of 4-oxalocrotonate is a key step in the degradation of aromatic compounds by some bacteria. 4-Oxalocrotonate tautomerase catalyzes the isomerization of 4-oxalocrotonate to 2-oxo-3E-hexenedioate. smolecule.com This enzyme is part of a plasmid-encoded pathway that allows bacteria to utilize aromatic hydrocarbons as a source of carbon and energy. nih.gov It was initially thought that 4-oxalocrotonate tautomerase produced (4E)-2-oxohex-4-enedioate (4-oxalocrotonate), but it was later shown that this is produced non-enzymatically. genome.jp The enzyme, in fact, converts (2Z,4E)-2-hydroxyhexa-2,4-dienedioate to the keto form, (3E)-2-oxohex-3-enedioate. genome.jp

Maleylacetic acid, or 4-oxohex-2-enedioic acid, is another related dicarboxylic acid. wikipedia.orgymdb.canih.govecmdb.ca It is produced during the biodegradation of catechin (B1668976) by Bradyrhizobium japonicum. wikipedia.orgebi.ac.uk The enzyme maleylacetate (B1240894) reductase utilizes 3-oxoadipate (B1233008) to produce 2-maleylacetate. wikipedia.orgebi.ac.uk

Participation in Diverse Microbial Metabolic Networks

This compound is an intermediate in microbial metabolic networks, particularly in the degradation of aromatic and xenobiotic compounds. smolecule.comgoogle.com Its presence is noted in pathways for the breakdown of various pollutants, highlighting its role in bioremediation processes. smolecule.com

General Microbial Metabolism in Varied Environments

The metabolism of this compound is part of the broader picture of microbial strategies to utilize diverse carbon sources. google.com Bacteria have evolved complex enzymatic pathways to break down aromatic rings into central metabolic intermediates. The pathways involving this compound are often found in soil and aquatic microorganisms, contributing to the global carbon cycle.

Role in Specific Organisms (e.g., Paenibacillus sp., Sphingobium sp., Pseudomonas putida, Escherichia coli, Bradyrhizobium japonicum)

Several bacterial species have been identified that utilize pathways involving this compound.

Paenibacillus sp. : Strains of Paenibacillus have been shown to metabolize aromatic compounds via pathways that include (3E)-2-oxohex-3-enedioic acid. google.comebi.ac.uk

Sphingobium sp. : This genus is known for its ability to degrade a wide range of aromatic compounds. mdpi.comnih.gov Strains of Sphingobium have been engineered with genes from other bacteria to study these metabolic pathways, which involve intermediates like this compound. google.com

Pseudomonas putida : This well-studied bacterium is a versatile degrader of aromatic compounds. kegg.jp It possesses the genetic machinery for multiple aromatic degradation pathways. google.com Metabolic engineering of P. putida has been used to produce valuable chemicals, sometimes involving the manipulation of pathways that include this compound. frontiersin.org

Escherichia coli : While not typically known for degrading complex aromatic compounds, E. coli has been genetically engineered to express pathways from other organisms for bioremediation and bioproduction purposes. biorxiv.org These engineered strains can be made to metabolize intermediates like this compound. researchgate.net

Bradyrhizobium japonicum : This nitrogen-fixing bacterium is known to degrade catechin, producing maleylacetic acid in the process, which is structurally related to this compound. wikipedia.orgebi.ac.uk

Enzymology and Mechanistic Insights into 2 Oxohex 3 Enedioic Acid Transformations

Characterization of Key Enzymes Involved in 2-Oxohex-3-enedioic Acid Metabolism

The biodegradation of aromatic compounds is a critical process in the carbon cycle, and it relies on the coordinated action of various enzymes. The transformation of these complex structures into central metabolic intermediates often involves the formation of this compound. This article delves into the enzymology of this key metabolic intermediate, focusing on the enzymes responsible for its formation and subsequent conversion.

Dioxygenases (e.g., Protocatechuate 2,3-Dioxygenase, Catechol 2,3-Dioxygenase)

Dioxygenases are pivotal enzymes that initiate the breakdown of aromatic rings by incorporating both atoms of molecular oxygen into the substrate. researchgate.net In the context of this compound metabolism, extradiol dioxygenases are particularly significant as they cleave the aromatic ring adjacent to the hydroxyl groups. nih.gov

Protocatechuate 2,3-Dioxygenase (PCA 2,3-dioxygenase) catalyzes the meta-cleavage of protocatechuate (PCA) to produce 5-carboxy-2-hydroxymuconate-6-semialdehyde (CHMS). nih.govasm.org This reaction is a crucial step in the degradation pathway of various aromatic compounds that are funneled into PCA. nih.gov In Paenibacillus sp. strain JJ-1b, the gene praA has been identified to encode for PCA 2,3-dioxygenase. nih.govasm.org

Catechol 2,3-Dioxygenase (C23O) is another key extradiol dioxygenase that acts on catechol and its derivatives, cleaving the aromatic ring to form 2-hydroxymuconate-6-semialdehyde. nih.govnih.govwikipedia.org This enzyme is found in a wide range of bacteria and plays a vital role in the degradation of pollutants like toluene (B28343), xylene, and phenol. nih.govoup.com The versatility and broad substrate specificity of some C23Os make them important for bioremediation. nih.govkarger.com For instance, C23O from Pseudomonas putida can efficiently cleave methyl-substituted catechols. nih.gov Some C23Os have been shown to be functional even in low-oxygen environments. researchgate.net

The catalytic mechanism of these non-heme iron-containing enzymes involves the binding of both the catecholic substrate and molecular oxygen to the Fe(II) center in the active site. researchgate.net Structural and kinetic studies have provided insights into the reaction intermediates, including a key substrate-alkylperoxo-Fe2+ species. pdbj.org Quantum mechanical/molecular mechanical (QM/MM) calculations have further elucidated the electronic details of oxygen activation. rsc.orgacs.org

Dehydrogenases (e.g., 2-Hydroxymuconate-6-Semialdehyde Dehydrogenase)

Following the ring cleavage by dioxygenases, the resulting semialdehydes are typically oxidized to their corresponding carboxylic acids by NAD(P)+-dependent dehydrogenases.

2-Hydroxymuconate-6-Semialdehyde Dehydrogenase (HMSD) catalyzes the oxidation of 2-hydroxymuconate-6-semialdehyde to 2-hydroxymuconate. wikipedia.orgqmul.ac.uk This enzyme is a key component of the meta-cleavage pathway for catechol degradation. In Paenibacillus sp. strain JJ-1b, the gene praB encodes an HMSD that shows a strong preference for NAD+ over NADP+ as a cofactor. asm.org Studies on the enzyme from Pseudomonas putida (encoded by the xylG gene) have revealed that it can also exhibit activity towards other aldehydes, such as benzaldehyde, though with lower efficiency. qmul.ac.uk

Tautomerases (e.g., 4-Oxalocrotonate Tautomerase)

Tautomerases are enzymes that catalyze the isomerization of substrates by tautomerization. In the degradation of aromatic compounds, they play a crucial role in converting intermediates into forms that can be further metabolized.

4-Oxalocrotonate Tautomerase (4-OT) is a remarkable enzyme known for its small size, consisting of only 62 amino acid residues per monomer. wikipedia.org It catalyzes the conversion of 2-hydroxymuconate to 2-oxo-3-hexenedioate. wikipedia.org This isomerization is a critical step that prepares the molecule for subsequent decarboxylation. nih.gov The enzyme exists as a hexamer in solution, and its active site is formed by residues from multiple subunits. wikipedia.org A unique feature of 4-OT is the use of an N-terminal proline residue as the catalytic base for the proton transfer reaction. wikipedia.orgnih.govresearchgate.net Computational studies have provided detailed insights into the proton shuttle mechanism. nih.govresearchgate.net

Decarboxylases (e.g., 5-Carboxy-2-hydroxymuconate-6-semialdehyde Decarboxylase, 4-Oxalocrotonate Decarboxylase)

Decarboxylases are responsible for the removal of a carboxyl group from a molecule. In the context of aromatic degradation, they facilitate the breakdown of the carbon skeleton.

5-Carboxy-2-hydroxymuconate-6-semialdehyde Decarboxylase (CHMSD) acts on the product of protocatechuate 2,3-dioxygenase, catalyzing the decarboxylation of 5-carboxy-2-hydroxymuconate-6-semialdehyde to yield 2-hydroxymuconate-6-semialdehyde. asm.org In Paenibacillus sp. strain JJ-1b, this enzyme is encoded by the praH gene. asm.org A similar decarboxylase, 3-carboxy-2-hydroxymuconate-6-semialdehyde decarboxylase, has been identified in Pseudomonas sp. strain PTH10, encoded by the opaD gene. d-nb.info

4-Oxalocrotonate Decarboxylase (4-OD) catalyzes the decarboxylation of 2-oxo-3-hexenedioate (also known as 4-oxalocrotonate) to produce 2-hydroxy-2,4-pentadienoate. nih.govacs.orgrcsb.org This enzyme is part of the catechol meta-fission pathway in organisms like Pseudomonas putida. nih.govebi.ac.uk It often forms a complex with the next enzyme in the pathway, vinylpyruvate hydratase. nih.govacs.org Studies on 4-OD have revealed a metal-assisted decarboxylation mechanism. nih.govrcsb.org

Enzymes Exhibiting Activity Towards this compound as Substrate (e.g., HgdH)

While the enzymes mentioned above are primarily involved in the formation of this compound, other enzymes can utilize it as a substrate for further transformations.

(R)-2-hydroxyglutarate dehydrogenase (HgdH) from Acidaminococcus fermentans has been shown to exhibit activity towards this compound. researchgate.netresearchgate.net This enzyme can catalyze the reduction of this dicarboxylic acid. researchgate.netresearchgate.net This finding opens up possibilities for its use in metabolic engineering to produce valuable chemicals. researchgate.net

Enzyme Kinetics and Substrate Specificity Studies

Understanding the kinetic parameters and substrate specificity of these enzymes is crucial for comprehending their physiological roles and for potential biotechnological applications.

Studies on dioxygenases have revealed a wide range of substrate specificities. For example, some protocatechuate 3,4-dioxygenases exhibit broad substrate specificity, making them useful for environmental cleanup. karger.com The substrate specificity of aromatic dioxygenases can be influenced by specific motifs within their protein structure. nih.govresearchgate.net The presence of a substrate in the active site is often a prerequisite for the activation of molecular oxygen by Rieske dioxygenases. acs.org

Kinetic studies on 2-hydroxymuconate-6-semialdehyde dehydrogenase from Paenibacillus sp. strain JJ-1b demonstrated a much higher activity with NAD+ compared to NADP+. asm.org For 4-oxalocrotonate tautomerase, mutations of key arginine residues in the active site have been shown to significantly impact its catalytic efficiency and substrate binding. researchgate.net Molecular docking simulations have also been used to predict the binding modes of different substrates and explain the observed differences in catalytic efficiency. nih.gov

The kinetic parameters for the decarboxylation of 2-oxo-3-hexenedioate by the 4-oxalocrotonate decarboxylase/vinylpyruvate hydratase complex have been determined, and isotope effect studies suggest that the decarboxylation step is nearly rate-limiting. acs.org

Research on HgdH has provided kinetic data for its activity with this compound. The measured Vmax was 390 ± 10 U/mg and the Km was 1.1 ± 0.3 mM. researchgate.netresearchgate.netcore.ac.uk For comparison, the kinetic parameters for another dicarboxylic acid, 2-oxoadipic acid, were a Vmax of 800 ± 30 U/mg and a Km of 0.88 ± 0.03 mM. researchgate.netresearchgate.netresearchgate.net

Enzyme Kinetic Data

EnzymeSubstrateVmax (U/mg)Km (mM)Source
(R)-2-hydroxyglutarate dehydrogenase (HgdH)This compound390 ± 101.1 ± 0.3 researchgate.netresearchgate.netcore.ac.uk
(R)-2-hydroxyglutarate dehydrogenase (HgdH)2-oxoadipic acid800 ± 300.88 ± 0.03 researchgate.netresearchgate.netresearchgate.net

Determination of Michaelis-Menten Kinetic Parameters (Vmax, Km) for this compound

The efficiency of an enzyme in converting a substrate to a product is often described by the Michaelis-Menten kinetic parameters, namely the maximum reaction velocity (Vmax) and the Michaelis constant (Km). Vmax represents the maximum rate of the reaction at saturating substrate concentrations, while Km is the substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for the substrate. wikipedia.org

For an enzyme acting on this compound, specific kinetic parameters have been determined. In a study utilizing cell-free extracts, the enzymatic reduction of this compound was measured in the presence of 0.1 mM NADH. The following Michaelis-Menten parameters were reported:

Vmax: 390 ± 10 U/mg wikipedia.orgresearchgate.netmdpi.comd-nb.infocore.ac.uk

Km: 1.1 ± 0.3 mM wikipedia.orgresearchgate.netmdpi.comd-nb.info

One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of one micromole of substrate per minute under the specified conditions. These values provide a quantitative measure of the enzyme's catalytic performance with this compound as the substrate.

Table 1: Michaelis-Menten Kinetic Parameters for an Enzyme Acting on this compound
ParameterValueCondition
Vmax390 ± 10 U/mg0.1 mM NADH
Km1.1 ± 0.3 mM

Analysis of Substrate Selectivity and Enzyme Efficiency

To understand the specificity of an enzyme, its activity with different substrates is compared. The enzyme that metabolizes this compound has been tested with a structurally similar dicarboxylic acid, 2-oxoadipic acid, under the same experimental conditions (0.1 mM NADH). wikipedia.orgmdpi.com The kinetic parameters for 2-oxoadipic acid were found to be:

Vmax: 800 ± 30 U/mg wikipedia.orgresearchgate.netmdpi.com

Km: 0.88 ± 0.03 mM wikipedia.orgresearchgate.netmdpi.com

Comparing the kinetic data for the two substrates reveals insights into the enzyme's selectivity and efficiency. The higher Vmax for 2-oxoadipic acid suggests that the enzyme can process this substrate at a faster maximum rate than this compound. Furthermore, the lower Km for 2-oxoadipic acid indicates a higher affinity of the enzyme for this substrate.

The catalytic efficiency of an enzyme is often expressed as the ratio kcat/Km, where kcat (the turnover number) is equivalent to Vmax divided by the total enzyme concentration. While the total enzyme concentration is not provided in the source data, a comparison of the Vmax/Km ratios can still provide a relative measure of catalytic efficiency.

For this compound, the Vmax/Km ratio is approximately 355.

For 2-oxoadipic acid, the Vmax/Km ratio is approximately 909.

This comparison indicates that the enzyme is more efficient at converting 2-oxoadipic acid than this compound under the tested conditions. This difference in efficiency is likely due to the structural differences between the two molecules, specifically the presence of a carbon-carbon double bond in this compound, which may affect its binding and orientation within the enzyme's active site.

Table 2: Comparison of Kinetic Parameters for Different Substrates
SubstrateVmax (U/mg)Km (mM)Relative Vmax/Km
This compound390 ± 101.1 ± 0.3~355
2-Oxoadipic acid800 ± 300.88 ± 0.03~909

Structural and Functional Aspects of Enzymes

The enzymes responsible for the transformation of this compound generally belong to the family of 2-oxoacid dehydrogenases or reductases. wikipedia.org These enzymes exhibit conserved structural features and catalytic mechanisms.

Active Site Characteristics and Catalytic Mechanisms

The active site is a pocket that accommodates the 2-oxoacid substrate. The specificity of the enzyme is determined by the amino acid residues lining this pocket, which interact with the substrate through various non-covalent interactions. researchgate.net For dicarboxylic acid substrates like this compound, the active site likely contains positively charged or polar residues that can interact with the two carboxyl groups of the substrate, anchoring it in the correct orientation for catalysis.

Some 2-oxoacid:ferredoxin oxidoreductases, a related class of enzymes, contain a [4Fe-4S] cluster within their functional unit. nih.gov The catalytic cycle of these enzymes involves the binding of the 2-oxoacid, followed by decarboxylation and the transfer of electrons to this iron-sulfur cluster. nih.gov Another group of 2-oxo-acid reductases contains both a [4Fe-4S] cluster and a molybdenum cofactor. mdpi.com

The catalytic mechanism for the reduction of a 2-oxoacid involves the transfer of a hydride ion from a cofactor, such as NADH, to the carbonyl carbon of the substrate. This reduces the ketone group to a hydroxyl group. The precise mechanism can vary, but generally involves the stabilization of the transition state by active site residues.

Cofactor Requirements and Their Roles (e.g., NADH, NADPH)

The reduction of this compound is a redox reaction that requires a reducing equivalent, which is supplied by a cofactor. Members of the (R)-2-hydroxyacid dehydrogenase family catalyze the reversible reduction of 2-oxo acids with the simultaneous oxidation of cofactors like NADH or NADPH. wikipedia.orgmdpi.com

NADH (Nicotinamide Adenine Dinucleotide, Reduced form): As indicated by the kinetic studies, NADH is a required cofactor for the enzymatic reduction of this compound. wikipedia.orgmdpi.com NADH acts as a hydride donor. libretexts.org The reaction involves the transfer of a hydride ion (a proton and two electrons) from the nicotinamide (B372718) ring of NADH to the C2 carbonyl group of this compound. libretexts.orgebi.ac.uk This process reduces the substrate and oxidizes the cofactor to NAD+. The enzyme facilitates this transfer by bringing the substrate and cofactor into close proximity and in the correct orientation within the active site.

NADPH (Nicotinamide Adenine Dinucleotide Phosphate (B84403), Reduced form): While the specific kinetic data presented were obtained using NADH, it is common for 2-oxoacid reductases to also utilize NADPH as a cofactor. wikipedia.orgmdpi.com NADPH functions in a similar manner to NADH, providing a hydride for the reduction reaction. The preference for NADH or NADPH can vary between different enzymes and is often determined by the specific amino acid residues in the cofactor-binding domain of the active site. The additional phosphate group on NADPH can lead to different binding affinities and catalytic efficiencies. Some metabolic pathways that generate dicarboxylic acids involve NADPH-dependent steps. nih.gov

Genetic Regulation and Molecular Biology of 2 Oxohex 3 Enedioic Acid Pathways

Identification and Organization of Gene Clusters and Operons

The genes encoding the enzymes for the degradation of aromatic compounds are frequently organized into operons, allowing for coordinated regulation of the entire metabolic pathway. nih.gov This clustering ensures the efficient synthesis of all necessary proteins in response to the presence of a specific substrate.

The pra Operon and 4-Hydroxybenzoate (B8730719) Catabolism

A prime example of such genetic organization is the pra operon, identified in Paenibacillus sp. strain JJ-1b, which is responsible for the catabolism of 4-hydroxybenzoate (4HB). asm.orgresearchgate.netnih.gov This bacterium utilizes the protocatechuate (PCA) 2,3-cleavage pathway to break down 4HB. asm.orgnih.gov The pra operon, consisting of praR-praABEGFDCHI, encodes a suite of enzymes that convert 4HB into central metabolites like pyruvate (B1213749) and acetyl-CoA. asm.orgresearchgate.net

The degradation process is initiated by the conversion of 4HB to PCA. PCA then undergoes ring cleavage by PCA 2,3-dioxygenase, leading to the formation of 5-carboxy-2-hydroxymuconate-6-semialdehyde (5CHMS). nih.gov A series of enzymatic reactions follows, involving intermediates such as 2-hydroxymuconate-6-semialdehyde (HMS). The pathway proceeds through 4-oxalocrotonate, a synonym for 2-oxohex-3-enedioic acid, which is then acted upon by 4-oxalocrotonate tautomerase and 4-oxalocrotonate decarboxylase, encoded by praC and praD respectively. asm.org

The table below details the genes within the pra operon and their corresponding enzymatic functions in the catabolism of 4-hydroxybenzoate.

GeneEnzyme EncodedFunction in 4-Hydroxybenzoate Catabolism
praI4HB 3-hydroxylaseConverts 4-hydroxybenzoate to protocatechuate (PCA). asm.orgresearchgate.net
praAPCA 2,3-dioxygenaseCatalyzes the aromatic ring fission of PCA. asm.orgresearchgate.net
praH5-Carboxy-2-hydroxymuconate-6-semialdehyde (5CHMS) decarboxylaseDecarboxylates 5CHMS. asm.orgresearchgate.net
praB2-Hydroxymuconate-6-semialdehyde (HMS) dehydrogenaseDehydrogenates HMS. asm.orgresearchgate.net
praC4-Oxalocrotonate (OCA) tautomeraseCatalyzes the tautomerization of 4-oxalocrotonate. asm.orgresearchgate.net
praD4-Oxalocrotonate (OCA) decarboxylaseDecarboxylates 4-oxalocrotonate. asm.orgresearchgate.net
praE2-Hydroxypenta-2,4-dienoate (HPD) hydrataseHydrates HPD. asm.orgresearchgate.net
praF4-Hydroxy-2-oxovalerate (HOV) aldolaseCleaves HOV. asm.orgresearchgate.net
praGAcetaldehyde (B116499) dehydrogenase (acylating)Converts acetaldehyde to acetyl-CoA. asm.orgresearchgate.net
praRIclR-type transcriptional regulatorRepresses the expression of the pra operon. asm.orgresearchgate.net

Genes Encoding Enzymes in Aromatic Compound Degradation Pathways

Beyond the specific pra operon, numerous bacterial species possess gene clusters dedicated to the degradation of a wide array of aromatic compounds, which often converge on intermediates like this compound. These pathways are typically categorized as ortho- or meta-cleavage pathways. jmb.or.kr For example, the degradation of toluene (B28343) and xylenes (B1142099) in Pseudomonas putida mt-2 is encoded by the xyl genes on the TOL plasmid, which direct substrates through a meta-cleavage pathway involving 4-oxalocrotonate decarboxylase (xylI) and 4-oxalocrotonate tautomerase (xylH). nih.govasm.org

The genetic architecture of these pathways can be diverse, with some bacteria possessing multiple, distinct gene clusters for the degradation of different aromatic substrates. researchgate.net This genetic modularity allows for evolutionary adaptation to new environmental niches and the ability to metabolize a broad spectrum of compounds. nih.govresearchgate.net

Transcriptional Regulation of Enzyme Expression

The expression of enzymes involved in the degradation of aromatic compounds is tightly regulated to ensure that they are synthesized only when their substrates are available, thus conserving cellular energy. nih.govscholaris.ca This regulation occurs primarily at the transcriptional level and involves a complex interplay of regulatory proteins and effector molecules.

Role of Transcriptional Regulators (e.g., IclR-type)

A prominent family of transcriptional regulators involved in controlling aromatic catabolic pathways is the IclR family. nih.govnih.gov These proteins can function as either repressors or activators. nih.gov IclR-type regulators typically possess an N-terminal helix-turn-helix (HTH) DNA-binding domain and a C-terminal effector-binding domain. nih.govnih.govwiley.com

In the context of the pra operon, the praR gene encodes an IclR-type transcriptional regulator that acts as a repressor. asm.orgresearchgate.net This means that in the absence of an inducer molecule, the PraR protein binds to the operator region of the pra operon, preventing its transcription. Other well-characterized IclR-type regulators in aromatic degradation include PcaR in Pseudomonas putida, which activates genes for protocatechuate degradation, and PobR, which regulates 4-hydroxybenzoate catabolism in various bacteria. rug.nlresearchgate.net

The following table provides examples of IclR-type regulators and their roles in the degradation of aromatic compounds.

RegulatorOrganismRegulated PathwayFunctionInducer Molecule(s)
PraR Paenibacillus sp. JJ-1b4-Hydroxybenzoate catabolism (pra operon)Repressor4-Hydroxybenzoate, Protocatechuate asm.orgresearchgate.net
PcaR Pseudomonas putidaProtocatechuate degradation (pca genes)Activatorβ-ketoadipate researchgate.net
PobR Acinetobacter calcoaceticus, Streptomyces coelicolor4-Hydroxybenzoate catabolism (pobA gene)Activator/Repressor4-Hydroxybenzoate rug.nljmb.or.kr
IphR Comamonas sp. E6Isophthalate catabolism (iph operon)RepressorIsophthalate core.ac.uk

Mechanisms of Induction and Repression in Response to Substrates

The expression of catabolic operons is controlled by mechanisms of induction and repression, which are mediated by the interaction of transcriptional regulators with small molecule effectors, typically the substrate of the pathway or a subsequent intermediate. scholaris.camolaid.com

Induction is the process where the synthesis of enzymes is triggered by the presence of a specific substrate (the inducer). scholaris.ca In many aromatic degradation pathways, the initial substrate or an early intermediate acts as the inducer. nih.govjmb.or.kr For example, in the regulation of the pra operon, it is likely that 4-hydroxybenzoate or protocatechuate serves as the inducer. When present, the inducer binds to the C-terminal domain of the PraR repressor protein. This binding causes a conformational change in the protein, reducing its affinity for the DNA operator site. scholaris.cawiley.comresearchgate.net As a result, the repressor detaches from the DNA, allowing RNA polymerase to bind to the promoter and initiate transcription of the pra operon. nih.gov

Repression , in this context, refers to the active blocking of transcription by the regulator in the absence of the inducer. asm.org The PraR protein, for instance, represses the pra operon until the presence of 4-hydroxybenzoate or a derivative signals the need for the degradative enzymes. asm.orgresearchgate.net Another layer of regulation, known as catabolite repression, can also occur. This is a global regulatory mechanism where the presence of a preferred carbon source, such as glucose, can prevent the induction of operons for the degradation of less favorable substrates, even if the specific inducer for that pathway is present. nih.gov

The interplay between specific inducers and repressors, along with global regulatory networks, allows microorganisms to fine-tune their metabolic activities in response to the complex and fluctuating chemical composition of their environment.

Advanced Analytical Methodologies for Studying 2 Oxohex 3 Enedioic Acid in Biological Systems

Mass Spectrometry-Based Approaches for Intermediate Identification

Mass spectrometry (MS) has become an indispensable tool for the identification and quantification of metabolic intermediates. Its high sensitivity, selectivity, and ability to provide structural information make it ideal for analyzing complex biological samples.

Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS) is a powerful technique for separating and identifying compounds in a mixture. It is frequently employed to trace the biotransformation of aromatic compounds, where 2-oxohex-3-enedioic acid can be a key intermediate. yokohama-cu.ac.jp The process involves the chromatographic separation of metabolites, followed by their ionization and subsequent analysis by mass spectrometry.

In a typical application, bacterial cells are cultured with an aromatic substrate. At various time points, the culture medium is extracted and analyzed. The LC separates the components, which are then ionized, often using negative-ion electrospray ionization (ESI) for acidic compounds like this compound. yokohama-cu.ac.jp The mass spectrometer then performs tandem MS (MS/MS) by selecting a specific precursor ion (the molecular ion of the suspected intermediate) and fragmenting it to produce a characteristic spectrum of product ions. This fragmentation pattern serves as a structural fingerprint, allowing for confident identification. This approach has been successfully used to construct detailed degradation pathways for various pollutants by identifying sequential metabolic products. yokohama-cu.ac.jp

Below is an interactive table summarizing typical parameters for an LC/ESI-MS/MS method used in metabolite analysis.

ParameterDescriptionTypical Setting
Chromatography Liquid Chromatography (LC)Reverse-phase C18 column with a gradient of water and acetonitrile (B52724) (both with formic acid).
Ionization Mode Electrospray Ionization (ESI)Negative or Positive Ion Mode. Negative mode is often preferred for dicarboxylic acids. google.com
Scan Mode Tandem MS (MS/MS)Precursor ion scans to find compounds that fragment to a common product, or product ion scans for structural confirmation. yokohama-cu.ac.jp
Nebulization Gas High-purity NitrogenFlow rate typically set around 550 L/h at a temperature of 250°C. google.com
Source Temperature Heating Block TemperatureMaintained around 110°C to facilitate desolvation. google.com

Enzymatic Activity Assays for Pathway Component Characterization

Characterizing the enzymes that produce and consume this compound is crucial for understanding pathway kinetics and regulation. Enzymatic activity assays measure the rate at which an enzyme converts its substrate into a product under specific conditions. These assays often involve expressing the gene for a target enzyme in a host organism like Escherichia coli, purifying the enzyme, and then measuring its activity. researchgate.net

The activity of dehydrogenases involved in the metabolism of this compound can be monitored spectrophotometrically by tracking the change in absorbance of cofactors like NADH. researchgate.netresearchgate.net For instance, the reduction of this compound can be coupled to the oxidation of NADH, which results in a decrease in absorbance at 340 nm. From such assays, key kinetic parameters like the maximum reaction velocity (Vmax) and the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, can be determined. These parameters are vital for building kinetic models of metabolic pathways. researchgate.netresearchgate.net Research has also revealed that the activity of some pathway enzymes can be allosterically regulated; for example, the activity of certain aldolases in related pathways is significantly increased in the presence of inorganic phosphate (B84403).

The following table presents kinetic data for an enzyme utilizing this compound as a substrate.

EnzymeSubstrateVmax (U/mg)Km (mM)Reference
(R)-2-hydroxyglutarate dehydrogenase (mutant)This compound390 ± 101.1 ± 0.3 researchgate.netresearchgate.net

Metabolomics and Flux Analysis for Comprehensive Pathway Mapping

While targeted analysis focuses on specific molecules, metabolomics aims to capture a global snapshot of all small-molecule metabolites in a biological system. When applied to microorganisms degrading aromatic compounds, metabolomics can uncover not only the expected intermediates of a known pathway but also identify unexpected dead-end products or parallel pathways. nih.gov This provides a more holistic view of cellular metabolism.

Metabolic flux analysis takes this a step further by quantifying the rates (fluxes) of metabolic reactions within the cell. By using isotopically labeled substrates, such as ¹³C-labeled aromatic compounds, researchers can trace the path of carbon atoms through the entire metabolic network. researchgate.net This powerful technique allows for the calculation of in vivo reaction rates, revealing metabolic bottlenecks, the distribution of carbon between different pathways, and the connection of peripheral degradation pathways to central metabolism, such as the TCA cycle. nih.govresearchgate.net Systems biology studies integrating metabolomics and flux analysis have provided deep insights into how organisms manage the complex biochemistry required for aromatic compound catabolism, showing how metabolic processes are directed towards central metabolism and how cells allocate resources. nih.gov

The table below summarizes the application of these systems-level approaches.

MethodologyApplication in Pathway AnalysisKey Findings from Research
Metabolome Analysis Global identification of intermediates in degradation pathways.Revealed that metabolic processes can include parallel pathways and dead-end products, not just linear routes to central metabolism. nih.gov
¹³C Metabolic Flux Analysis Quantifies the rate of carbon flow through metabolic reactions.Deciphers metabolic regulation and reaction thermodynamics for the utilization of aromatic carbon sources. researchgate.net
Systems Biology Integration Combines multi-omics data (genomics, proteomics, metabolomics) with metabolic models.Allows for a deep view into pathway usage, flux distribution, and the role of cofactors and electron carriers in biodegradation. nih.gov

Biotechnological Applications and Environmental Relevance of 2 Oxohex 3 Enedioic Acid Pathways

Metabolic Engineering for the Production of Industrially Important Compounds

Metabolic engineering leverages the enzymatic machinery of microorganisms, redirecting their natural metabolic flows toward the synthesis of specific, high-value chemicals. The pathways that utilize 2-oxohex-3-enedioic acid are prime targets for such engineering efforts due to their connection to central carbon metabolism and their role in producing precursors for polymers and other materials.

The efficient production of target metabolites requires the careful redesign of microbial hosts. A key strategy involves eliminating competing metabolic pathways to channel the flow of carbon exclusively towards the desired product. In organisms like Pseudomonas putida, which are engineered for producing compounds derived from the shikimate pathway, several genetic modifications are typically made. mdpi.com For instance, to increase the availability of phosphoenolpyruvate (B93156) (PEP), a crucial precursor, genes encoding for pyruvate (B1213749) kinases (pykA and pykF) are often deleted. mdpi.com These enzymes normally convert PEP to pyruvate, so their removal prevents this diversion of carbon. mdpi.com Similarly, the gene for PEP carboxylase (ppc), which converts PEP to oxaloacetate to enter the TCA cycle, may also be deleted to further enhance precursor availability for the target pathway. mdpi.com

Further optimizations can include overcoming growth defects that may arise from these modifications. Strategies such as laboratory evolution, biosensor-enabled selection, and rational engineering have been employed to improve the performance of these engineered strains. mdpi.com For example, deleting the transcriptional regulator hexR in P. putida has been shown to improve growth and production of muconic acid from glucose by enhancing carbon flux through the Entner-Doudoroff and pentose (B10789219) phosphate (B84403) pathways. mdpi.com Addressing redox imbalances through the overexpression of specific dehydrogenases is another common technique to enhance the efficiency of the desired biosynthetic pathway. researchgate.net These combined approaches aim to create robust microbial cell factories capable of high-titer, high-yield production of specific chemicals. mdpi.comresearchgate.net

This compound is a key intermediate in engineered pathways for producing industrially significant chemicals like muconic acid and its hydrogenated derivative, adipic acid. doi.org Muconic acid is a platform chemical used in the synthesis of polymers like nylon-6,6 and polyurethane, as well as other products. In engineered microbes, aromatic compounds derived from central metabolism are funneled through the β-ketoadipate pathway, where this compound (also referred to as 2-oxo-3-hexenedioate or γ-oxalocrotonate) is formed before being converted to other intermediates.

Research has demonstrated successful production of muconic acid from glucose using engineered P. putida KT2440. mdpi.com By implementing the genetic modifications described previously, such as deleting pyruvate kinases and PEP carboxylase, significant titers have been achieved. One engineered strain, GB062, produced 21.77 g/L of muconic acid with a yield of 45% (mol/mol) from glucose in a bioreactor setting. mdpi.com

Table 1: Performance of Engineered P. putida Strains for Muconic Acid Production Data sourced from patent US20190367865A1. mdpi.com

StrainParent StrainKey Genetic ModificationsMuconate Titer (g/L)Max Productivity (g/L/h)Yield (mol/mol glucose)
CJ522KT2440Engineered for muconate production15.40.14940.5%
GB062CJ522Includes hexR deletion21.770.19545.0%

Furthermore, this compound is a substrate for enzymes being engineered for the production of adipic acid precursors. The reduction of related compounds like 2-oxoadipate is a critical step in these biosynthetic routes. nih.gov Enzymes acting on these intermediates are characterized to understand their potential and limitations. For example, the enzyme (R)-2-hydroxyglutarate dehydrogenase from Acidaminococcus fermentans has been studied for its activity on both 2-oxoadipic acid and this compound. nih.govtandfonline.com

Table 2: Kinetic Parameters of A. fermentans (R)-2-hydroxyglutarate Dehydrogenase Data sourced from Parthasarathy, 2009, as cited in related literature. nih.govtandfonline.com

SubstrateVmax (U/mg)Km (mM)
2-Oxoadipic acid800 ± 300.88 ± 0.03
This compound390 ± 101.1 ± 0.3

Design and Optimization of Engineered Microorganisms for Metabolite Biosynthesis

Bioremediation Strategies for Environmental Contaminants

The same microbial pathways that are engineered for chemical production are also vital for bioremediation. Many environmental pollutants are aromatic compounds, and microorganisms possessing the β-ketoadipate pathway can break them down, using them as carbon and energy sources.

Polycyclic aromatic hydrocarbons (PAHs), such as phenanthrene (B1679779), and various phenolic compounds are common organic pollutants. escholarship.org Certain bacteria, like those from the genus Sphingobium, are capable of degrading these toxic compounds. escholarship.org The degradation process typically involves the oxidation of the aromatic rings to form dihydroxy-intermediates (catechols), which then undergo ring cleavage.

The resulting linear molecule is channeled into the β-ketoadipate pathway, where this compound is a key intermediate. For instance, in the metabolism of aromatic compounds like benzoate (B1203000), toluene (B28343), and xylene, an intermediate called 4-oxalocrotonate is formed, which is then converted to (3E)-2-oxohex-3-enedioate by the enzyme 4-oxalocrotonate tautomerase. researchgate.net The degradation of phenanthrene by Sphingobium yanoikuyae has been shown to produce intermediates that lead to the tricarboxylic acid (TCA) cycle, a process in which this compound pathways play a central role. escholarship.org In some biotransformation pathways of complex PAHs, larger molecules containing the 5-oxo-hex-3-enedioic acid moiety have also been proposed as intermediates. researchgate.net

Disinfection by-products (DBPs) are formed when chemical disinfectants like chlorine react with natural organic matter in water. researchgate.net While many DBPs are aliphatic (e.g., haloacetic acids), some are aromatic, such as chlorinated phenolic compounds. acs.org The microbial degradation of these aromatic DBPs is a crucial process for their removal from the environment.

The biodegradation pathways for chlorinated aromatic compounds often mirror those for their non-chlorinated counterparts, involving hydroxylation and subsequent ring cleavage. Research into the degradation of the pharmaceutical clofibric acid, which has a chlorinated aromatic ring, has identified an intermediate named (Z)-4-Chloro-5-oxohex-2-enedioic acid. unl.pt This compound is a chlorinated derivative that is structurally very similar to this compound, suggesting that the degradation of certain chlorinated aromatic DBPs proceeds through analogous intermediates. unl.pt Similarly, the degradation of 2,4,6-trichlorophenol (B30397) by Ralstonia eutropha has been found to proceed via a pathway that produces 2-chloromaleylacetate (B1243639) and subsequently maleylacetate (B1240894), an intermediate closely related to the β-ketoadipate pathway. nih.gov These findings indicate that pathways involving this compound and its structural relatives are relevant to the bioremediation of specific classes of toxic DBPs.

Conclusion and Future Research Perspectives

Synthesis of Current Understanding of 2-Oxohex-3-enedioic Acid Metabolism

This compound is an oxo dicarboxylic acid that serves as a key intermediate in the metabolic pathways of various organisms, particularly in bacteria. nih.gov Its primary role is in the catabolism of aromatic compounds, linking the breakdown of complex environmental molecules to central metabolism. wikipedia.orgebi.ac.uk The compound is a central player in the meta-cleavage pathway for the degradation of aromatic hydrocarbons like phenols, toluene (B28343), and xylenes (B1142099). wikipedia.orgwikipedia.orggenome.jp

In these pathways, aromatic rings are opened by dioxygenase enzymes to form muconic acid derivatives. For instance, the degradation of 4-amino-3-hydroxybenzoic acid proceeds through 2-hydroxymuconic 6-semialdehyde, which is then oxidized to form an enol intermediate, (2Z,4E)-2-hydroxyhexa-2,4-dienedioate. genome.jptandfonline.com This enol is subsequently isomerized to its keto form, (3E)-2-oxohex-3-enedioic acid, by the enzyme 2-hydroxymuconate tautomerase (also known as 4-oxalocrotonate tautomerase). wikipedia.orggenome.jp This enzymatic step is crucial for preparing the molecule for subsequent reactions.

Following its formation, this compound is typically decarboxylated by 4-oxalocrotonate decarboxylase to yield 2-oxopent-4-enoate (B1242333) and carbon dioxide. wikipedia.orgtandfonline.com This product is then hydrated by 2-oxopent-4-enoate hydratase, channeling the carbon skeleton into intermediates of the citric acid cycle, such as pyruvate (B1213749) and acetyl-CoA, for energy production and biosynthesis. wikipedia.orgtandfonline.com

The enzymatic processing of this compound highlights its significance as a metabolic node. Kinetic studies of related enzymes further illuminate its role. For example, (R)-2-hydroxyglutarate dehydrogenase can reduce this compound, demonstrating its interaction with cellular oxidoreductase systems. researchgate.netresearchgate.netcore.ac.uk

Table 1: Kinetic Parameters of (R)-2-hydroxyglutarate Dehydrogenase with this compound

Parameter Value Source(s)
Vmax 390 ± 10 U/mg researchgate.net, researchgate.net
Km 1.1 ± 0.3 mM researchgate.net, researchgate.net

Kinetic parameters were measured at 0.1 mM of NADH.

This established role in microbial catabolism underscores the importance of this compound in environmental carbon cycling and the biodegradation of natural and xenobiotic compounds.

Emerging Research Questions and Unexplored Metabolic Networks

While the core pathways involving this compound in the degradation of simple aromatics are well-documented, significant questions and unexplored territories remain. The increasing prevalence of complex synthetic xenobiotics in the environment presents a major challenge, and understanding how microbes evolve to degrade these novel pollutants is a key research frontier. frontiersin.orgnih.govacademicjournals.org

Emerging research questions include:

Substrate Range Expansion: Which other xenobiotic compounds, such as pesticides, pharmaceuticals, and industrial chemicals, are degraded via a this compound intermediate? The discovery of new catabolic pathways is essential for developing effective bioremediation strategies. academicjournals.org

Regulatory Networks: How is the expression of genes in these catabolic pathways regulated in response to different environmental cues and substrate mixtures? The architecture of metabolic networks imposes constraints on how organisms evolve to utilize different resources. oup.combiorxiv.org Understanding these regulatory circuits is critical for optimizing microbial performance in complex, contaminated environments.

Enzymatic Diversity and Evolution: Are there undiscovered enzymes or alternative metabolic routes for the synthesis and degradation of this compound? The vast, uncultured microbial "dark matter" is a reservoir of novel genetic and metabolic potential that remains largely untapped. nih.govjmb.or.kr Exploring this diversity could reveal new biocatalysts with enhanced efficiency or novel functionalities.

Metabolic Bottlenecks: What are the rate-limiting steps in pathways that funnel compounds towards this compound? Identifying and engineering these bottlenecks is crucial for enhancing the efficiency of bioremediation and biotechnological production processes. researchgate.net

Furthermore, the study of metabolic networks as integrated systems is revealing that their structure is not arbitrary but is governed by fundamental principles. oup.combiorxiv.org This raises questions about whether intermediates like this compound are part of a conserved, ancient metabolic core. Investigating its presence and connectivity in a wider range of organisms, especially those from extreme or pristine environments, could provide insights into the evolution of metabolism itself. nih.gov The use of systems biology and multi-omics approaches will be instrumental in unraveling these complex and unexplored metabolic networks. frontiersin.org

Prospects for Advanced Biotechnological Applications and Environmental Solutions

The central role of this compound in microbial catabolism makes it and its associated pathways prime targets for biotechnological innovation, particularly in environmental remediation and the synthesis of value-added chemicals.

Environmental Solutions: The metabolic pathways that process this compound are the natural machinery for cleaning up environments contaminated with aromatic pollutants. frontiersin.orgbohrium.com By harnessing and enhancing the capabilities of microorganisms that utilize these pathways, new bioremediation technologies can be developed. This includes the bio-augmentation of polluted sites with specialized microbes or the stimulation of indigenous microbial communities. nih.govacademicjournals.org A deeper understanding of these pathways can lead to more effective and environmentally friendly solutions for treating industrial wastewater and contaminated soils. bohrium.com

Advanced Biotechnological Applications: Beyond cleanup, these metabolic pathways offer a platform for sustainable chemical production. Oxo- and hydroxy-carboxylic acids are versatile building blocks for organic synthesis. researchgate.net By redirecting metabolic flux, microorganisms can be engineered to convert renewable feedstocks or waste streams into valuable platform chemicals. nih.govosti.gov

Intermediates related to this compound are precursors to important industrial monomers. For example, metabolic engineering efforts are actively targeting the production of adipic acid and muconic acid, which are used to manufacture polymers like nylon and PET. researchgate.netgoogle.com Similarly, other dicarboxylic acids derived from related pathways can serve as monomers for bioplastics, polyesters, and polyamides. researchgate.nettandfonline.comoup.com The enzymes from these pathways, such as dehydrogenases and decarboxylases, are also valuable biocatalysts for specific chemical transformations in industrial processes. researchgate.netresearchgate.net

Table 2: Potential Biotechnological and Environmental Applications

Application Area Specific Prospect Related Intermediates/Pathways Source(s)
Environmental Remediation Degradation of aromatic pollutants (e.g., phenols, toluene) meta-cleavage pathway wikipedia.org, wikipedia.org
Cleanup of xenobiotic compounds (e.g., pesticides) Xenobiotic catabolism frontiersin.org, academicjournals.org
Bioproduction (Platform Chemicals) Synthesis of adipic acid (nylon precursor) 2-Oxoadipate reduction researchgate.net
Production of muconic acid (PET precursor) Shikimate pathway extension google.com
Bioproduction (Specialty Chemicals) Synthesis of novel dicarboxylic acids for biopolymers Laccase-catalyzed cleavage of oxo fatty acids tandfonline.com, oup.com
Production of butanone from levulinic acid Integration of catabolic pathways osti.gov

| Biocatalysis | Use of pathway enzymes (e.g., dehydrogenases) for synthesis | Chiral synthesis of hydroxy- and oxo-acids | researchgate.net |

The continued exploration of metabolic pathways involving this compound will undoubtedly unlock new solutions for environmental challenges and pave the way for a more sustainable bio-based economy.

Q & A

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies involving this compound?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model EC₅₀ values. Validate assumptions via residual plots and Kolmogorov-Smirnov tests for normality. For clustered data (e.g., repeated measurements), apply mixed-effects models to account for intra-study variability .

Q. How should researchers address inconsistencies in reported biological activity data (e.g., enzyme inhibition) for this compound?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., ATP concentration, buffer ionic strength). Perform meta-analysis of existing data to identify confounding variables (e.g., enzyme source purity). Use Bland-Altman plots to assess inter-laboratory variability .

Experimental Design Considerations

Q. What controls are essential for ensuring reproducibility in studies of this compound’s metabolic interactions?

  • Methodological Answer : Include negative controls (e.g., heat-inactivated enzymes), positive controls (e.g., known inhibitors like malonate), and solvent controls (e.g., DMSO vehicle). Replicate experiments across ≥3 independent batches to account for synthetic variability .

Q. How can researchers integrate multi-omics data (e.g., metabolomics, proteomics) to elucidate the compound’s role in cellular pathways?

  • Methodological Answer : Use pathway enrichment analysis (KEGG, Reactome) to link differentially expressed proteins/metabolites. Correlate LC-MS/MS data with transcriptomic profiles (RNA-Seq) via weighted gene co-expression networks (WGCNA). Validate hypotheses with knockout cell lines or isotopic tracer studies.

Guidance for Further Research

  • Critical Gaps : Limited data on enantiomeric purity (chiral HPLC needed) and long-term stability under biological conditions.
  • Ethical Reporting : Disclose all raw data in supplementary materials, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.